Mésylate de pirlindole

Vue d'ensemble

Description

Le mésylate de pirlindole est un inhibiteur réversible et sélectif de la monoamine oxydase A (MAO-A). Il est principalement utilisé comme antidépresseur et s'est avéré efficace dans le traitement des troubles dépressifs majeurs et de la fibromyalgie. Le this compound possède également des propriétés antivirales, notamment contre l'entérovirus D68 et le coxsackievirus B3 .

Applications De Recherche Scientifique

Pirlindole mesylate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of MAO-A inhibitors and their interactions with other molecules.

Biology: Research focuses on its antiviral properties and its effects on cellular processes.

Medicine: Pirlindole mesylate is studied for its antidepressant effects and its potential in treating fibromyalgia and other neurological disorders.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mécanisme D'action

Target of Action

Pirlindole mesylate primarily targets the Monoamine Oxidase A (MAO-A) enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the brain, including neurotransmitters such as norepinephrine and serotonin .

Mode of Action

Pirlindole mesylate acts as a selective and reversible inhibitor of the MAO-A enzyme . By inhibiting this enzyme, Pirlindole mesylate prevents the breakdown of monoamines, thereby increasing their availability in the synaptic cleft. This leads to enhanced neurotransmission, which can alleviate symptoms of depression .

Biochemical Pathways

The primary biochemical pathway affected by Pirlindole mesylate is the monoaminergic system . By inhibiting MAO-A, Pirlindole mesylate prevents the degradation of monoamines, leading to an increase in the levels of these neurotransmitters in the brain . This can result in improved mood and reduced symptoms of depression.

Pharmacokinetics

Pirlindole mesylate is significantly metabolized through the hepatic system . Studies in animals have shown that Pirlindole has a bioavailability of between 20 and 30% due to the hepatic first-pass effect . The elimination of the drug varies between species, with rats mainly eliminating the unconjugated drug and dogs mostly eliminating the conjugated drug .

Result of Action

The molecular and cellular effects of Pirlindole mesylate’s action primarily involve the enhancement of monoaminergic neurotransmission . By inhibiting the breakdown of monoamines, Pirlindole mesylate increases the availability of these neurotransmitters, leading to enhanced neurotransmission . This can result in improved mood and reduced symptoms of depression.

Action Environment

The action, efficacy, and stability of Pirlindole mesylate can be influenced by various environmental factors. For instance, the drug’s metabolism and bioavailability can be affected by factors such as the individual’s liver function and the presence of other drugs that may interact with Pirlindole mesylate . .

Analyse Biochimique

Biochemical Properties

Pirlindole mesylate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting MAO-A, pirlindole mesylate increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect . Additionally, pirlindole mesylate has been found to inhibit enterovirus-D68 and coxsackievirus B3 (CV-B3) .

Cellular Effects

Pirlindole mesylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting MAO-A, it prevents the breakdown of norepinephrine and serotonin, which are crucial for mood regulation . This inhibition leads to elevated levels of these neurotransmitters, enhancing mood and alleviating depressive symptoms. Furthermore, pirlindole mesylate has been shown to stimulate the central nervous system, rather than exhibiting a sedative effect .

Molecular Mechanism

The primary mechanism of action of pirlindole mesylate is the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, serotonin, and dopamine in the brain . The elevated levels of these neurotransmitters are thought to contribute to the antidepressant effects of pirlindole mesylate. Additionally, pirlindole mesylate has been shown to inhibit the replication of enterovirus-D68 and coxsackievirus B3 (CV-B3) by targeting viral protein 2C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pirlindole mesylate have been observed to change over time. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . Studies in dogs and rats have shown that the drug is eliminated mainly as unconjugated drug in rats and mostly as conjugated drug in dogs . The stability and degradation of pirlindole mesylate in laboratory settings are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of pirlindole mesylate vary with different dosages in animal models. In studies involving dogs and rats, the bioavailability of pirlindole mesylate was found to be between 20 and 30% due to the hepatic first-pass effect . The drug’s efficacy and safety have been demonstrated in numerous studies, with a focus on its antidepressant effects and its potential for treating fibromyalgia . High doses of pirlindole mesylate may lead to toxic or adverse effects, which need to be carefully monitored in animal models.

Metabolic Pathways

Pirlindole mesylate is involved in several metabolic pathways, including the metabolism of norepinephrine and serotonin. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . The metabolic pathways of pirlindole mesylate involve interactions with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination .

Transport and Distribution

Pirlindole mesylate is well absorbed with a bioavailability of 90% . The drug is transported and distributed within cells and tissues, primarily through the hepatic system. The mesylate salt form of pirlindole offers increased solubility for in vitro experiments, which is essential for biochemical assays . The transport and distribution of pirlindole mesylate within cells and tissues are crucial for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of pirlindole mesylate is primarily within the central nervous system, where it exerts its antidepressant effects by inhibiting monoamine oxidase A (MAO-A) . The drug’s localization within specific cellular compartments, such as the mitochondria, is essential for its activity and function. The inhibition of MAO-A by pirlindole mesylate impacts the production of reactive oxygen species, which can influence cellular processes and oxidative stress .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du mésylate de pirlindole implique généralement les étapes suivantes :

Formation du noyau pyrazino[3,2,1-jk]carbazole : Le noyau est synthétisé par une série de réactions de cyclisation à partir de précurseurs appropriés.

Méthylation : Le noyau est ensuite méthylé pour introduire le groupe méthyle à la position souhaitée.

Mésylation : L'étape finale implique la conversion du composé en sa forme de sel mésylate par réaction avec de l'acide méthanesulfonique.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le mésylate de pirlindole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, ce qui peut modifier ses propriétés pharmacologiques.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, conduisant à la formation d'analogues ayant des activités biologiques variées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound. Ces dérivés peuvent présenter des propriétés pharmacologiques différentes et sont souvent étudiés pour leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études sur les inhibiteurs de la MAO-A et leurs interactions avec d'autres molécules.

Biologie : La recherche porte sur ses propriétés antivirales et ses effets sur les processus cellulaires.

Médecine : Le this compound est étudié pour ses effets antidépresseurs et son potentiel dans le traitement de la fibromyalgie et d'autres troubles neurologiques.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle de la qualité.

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement et réversiblement la monoamine oxydase A (MAO-A). Cette enzyme est responsable de la dégradation des monoamines telles que la sérotonine, la norépinéphrine et la dopamine. En inhibant la MAO-A, le this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui améliore l'humeur et soulage les symptômes dépressifs. De plus, son activité antivirale est attribuée à sa capacité à inhiber la réplication virale .

Comparaison Avec Des Composés Similaires

Le mésylate de pirlindole est souvent comparé à d'autres inhibiteurs de la MAO-A, tels que :

Moclobémide : Un autre inhibiteur réversible de la MAO-A utilisé comme antidépresseur.

Clorgyline : Un inhibiteur irréversible de la MAO-A aux effets antidépresseurs puissants.

Métralindole : Un composé structurellement similaire à la pirlindole ayant des propriétés pharmacologiques similaires.

Unicité

Le this compound est unique en raison de son inhibition réversible de la MAO-A, ce qui réduit le risque d'interactions alimentaires (p. ex., « l'effet fromage ») généralement associé aux inhibiteurs irréversibles de la MAO. Son double rôle d'antidépresseur et d'agent antiviral le distingue également des autres inhibiteurs de la MAO-A .

Propriétés

IUPAC Name |

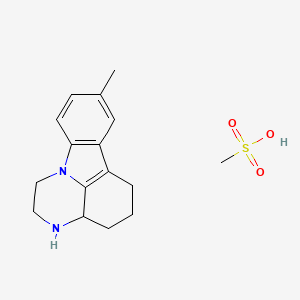

methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUYTBQAVAYLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045660 | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-66-5 | |

| Record name | 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.